molecular formula C28H28ClNO4S B001177 Raloxifene hydrochloride CAS No. 82640-04-8

Raloxifene hydrochloride

Número de catálogo: B001177
Número CAS: 82640-04-8
Peso molecular: 510.0 g/mol
Clave InChI: BKXVVCILCIUCLG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

El Hidrocloruro de Raloxifeno actúa como un modulador selectivo de los receptores de estrógeno al unirse a los receptores de estrógeno y ejercer efectos específicos del tejido . Actúa como un agonista estrogénico en los huesos, promoviendo la densidad ósea y reduciendo el riesgo de fracturas. En los tejidos mamarios y uterinos, actúa como un antagonista del estrógeno, reduciendo el riesgo de cánceres dependientes del estrógeno . Los objetivos moleculares incluyen los receptores de estrógeno, y las vías involucradas están relacionadas con el metabolismo óseo y la prevención del cáncer .

Compuestos Similares:

Comparación:

El Hidrocloruro de Raloxifeno se destaca por su acción dual como agonista y antagonista del estrógeno, lo que lo convierte en un compuesto versátil tanto para el tratamiento de la osteoporosis como para la prevención del cáncer .

Análisis Bioquímico

Biochemical Properties

Raloxifene hydrochloride mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol . It interacts with estrogen receptors, acting as an antagonist in some tissues (breast and uterine tissues) and as an agonist in others (bone, lipid metabolism) .

Cellular Effects

In cellular processes, this compound has been shown to have significant effects. It preserves bone mineral density and decreases the risk of breast cancer in postmenopausal women . It does not cause endometrial proliferation, unlike estrogen and tamoxifen . It was associated with an increased risk of venous thromboembolism during clinical trials of postmenopausal women .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with estrogen receptors. As a selective estrogen receptor modulator (SERM), it binds to these receptors and modulates their activity. This results in tissue-specific effects, with raloxifene acting as an antagonist in breast and uterine tissues and as an agonist in bone and lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that raloxifene can control the release of certain substances over a 24-hour period

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a study on rabbits showed that raloxifene, when combined with aspirin and estrogen, exhibited positive lipid, MCP-1, and atherosclerotic responses with minimal stimulation of breast and uterine tissues as well as platelet aggregation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with estrogen receptors, which play a crucial role in various metabolic processes, including lipid metabolism

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Hidrocloruro de Raloxifeno normalmente implica una acilación de Friedel-Crafts de clorhidrato de 4-[2-(1-piperidinil)etoxi]benzoil cloruro, seguida de la desprotección del grupo metanosulfonilo de 6-metilsulfoniloxi-2-[4-metilsulfoniloxi)fenil]benzotiofeno . Las condiciones de reacción incluyen el uso de disolventes y catalizadores apropiados para facilitar los pasos de acilación y desprotección.

Métodos de Producción Industrial: La producción industrial del Hidrocloruro de Raloxifeno implica la optimización de la ruta de síntesis para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores a gran escala, control preciso de la temperatura y técnicas de purificación como la cristalización y la filtración para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hidrocloruro de Raloxifeno se somete a varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados que pueden tener diferentes actividades farmacológicas .

Actividad Biológica

Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) primarily used in the prevention and treatment of osteoporosis in postmenopausal women and for reducing the risk of invasive breast cancer. Its biological activity is characterized by its dual role as an estrogen agonist and antagonist, depending on the target tissue. This article delves into the pharmacodynamics, mechanisms of action, clinical efficacy, and research findings related to this compound.

Raloxifene exerts its effects through selective binding to estrogen receptors (ERs), specifically ERα and ERβ. The binding affinity of raloxifene is comparable to that of estradiol, the primary circulating estrogen. Upon binding to these receptors, raloxifene induces conformational changes that facilitate the receptor's interaction with coactivators or corepressors, leading to tissue-specific responses:

  • Agonistic Effects : Raloxifene acts as an agonist in bone tissue, promoting bone density and reducing turnover markers such as serum alkaline phosphatase and osteocalcin levels .
  • Antagonistic Effects : In breast and uterine tissues, it functions as an antagonist, inhibiting estrogen-dependent cell proliferation and cytokine production, thereby reducing cancer risk .

Pharmacokinetics

The pharmacokinetic profile of raloxifene is notable for its low oral bioavailability due to extensive first-pass metabolism. Key parameters include:

  • Absorption : Approximately 60% of raloxifene is absorbed from the gastrointestinal tract; however, the absolute bioavailability is only about 2% .
  • Volume of Distribution : The volume of distribution ranges from 2348 L/kg to 2853 L/kg after single and multiple doses, indicating extensive tissue distribution .
  • Half-Life : The plasma half-life averages between 27.7 hours and 32.5 hours, allowing for once-daily dosing .

Clinical Efficacy

Raloxifene has been shown to significantly impact bone health and cancer prevention:

  • Osteoporosis Treatment : In clinical trials, raloxifene increased bone mineral density (BMD) and reduced fracture risk among postmenopausal women with osteoporosis .
  • Breast Cancer Prevention : Studies indicate that raloxifene lowers the incidence of invasive breast cancer by approximately 76% in women at high risk for the disease .

Study on Bone Health

A randomized controlled trial involving postmenopausal women demonstrated that raloxifene administration resulted in a significant increase in BMD at the lumbar spine and hip after 12 months compared to placebo. The study reported a reduction in vertebral fractures by 30% among participants taking raloxifene .

Study on Breast Cancer

In a cohort study assessing breast cancer risk in women taking raloxifene versus those on placebo, results showed a marked decrease in the incidence of invasive breast cancer (1.2% vs. 0.3%) over three years, suggesting a protective effect attributed to its antagonistic action on breast tissue .

Adverse Effects

While generally well-tolerated, raloxifene can cause side effects including:

  • Common Effects : Hot flashes, leg cramps.
  • Serious Risks : Venous thromboembolism (VTE), which poses a significant concern for patients with a history of clotting disorders .

Research Findings

Recent studies have explored novel formulations to enhance the bioavailability of raloxifene:

  • Nanotransfersomes : Research into nanocarrier systems for transdermal delivery has shown promise in improving absorption rates while minimizing gastrointestinal side effects .
  • Glucuronidation Polymorphisms : Variants in UGT enzymes affecting glucuronidation pathways have been linked to differences in drug metabolism among individuals, impacting therapeutic outcomes .

Summary Table of Key Findings

ParameterValue/Description
Mechanism SERM with agonistic/antagonistic properties
Bioavailability ~2%
Volume of Distribution 2348 - 2853 L/kg
Half-Life 27.7 - 32.5 hours
Primary Uses Osteoporosis treatment; breast cancer prevention
Common Side Effects Hot flashes; leg cramps
Serious Risks Venous thromboembolism

Propiedades

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXVVCILCIUCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84449-90-1 (Parent)
Record name Raloxifene hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1034181
Record name Raloxifene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82640-04-8
Record name Raloxifene hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82640-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raloxifene hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082640048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RALOXIFENE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name RALOXIFENE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Raloxifene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-piperidin-1-ylethoxy)phenyl]methanone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALOXIFENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F86W47BR6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Raloxifene hydrochloride
Reactant of Route 2
Raloxifene hydrochloride
Reactant of Route 3
Raloxifene hydrochloride
Reactant of Route 4
Reactant of Route 4
Raloxifene hydrochloride
Reactant of Route 5
Raloxifene hydrochloride
Reactant of Route 6
Raloxifene hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.